Alkylation of the piperidine nitrogen: This is a common strategy to modulate the compound's lipophilicity and binding affinity. Different alkyl chains, such as methyl, benzyl, or phenylpropyl groups, are introduced, impacting the molecule's interaction with the target [ [], [], [] ].
Introduction of a hydroxyl group: This modification, particularly at the 3-position of the piperidine ring, introduces a polar group that can significantly impact binding affinity and selectivity for specific targets [ [] ].
Several papers highlight its use in targeting the dopamine transporter (DAT), a protein involved in regulating dopamine levels in the brain [ [], [], [], [] ]. The mechanism of action in these cases often involves binding to and inhibiting the DAT, thereby modulating dopamine signaling.
Inhibition of Stearoyl-CoA Desaturase 1 (SCD1) [ [] ]: SCD1 is an enzyme involved in fatty acid metabolism, and its inhibition is being investigated for potential cancer therapies.
Antagonism of Transient Receptor Potential Melastatin 4 (TRPM4) Channels [ [] ]: TRPM4 channels play a role in various physiological processes, and their modulation is being studied for potential therapeutic benefits.
Inhibition of Osteoclast Differentiation [ [] ]: Osteoclasts are cells responsible for bone resorption, and their inhibition is relevant for treating bone diseases.
Lipophilicity: The presence of the chlorophenoxy and piperidine rings contributes to the molecule's lipophilicity. Modifying the substituents on the piperidine nitrogen allows for fine-tuning this property [ [] ].
Basicity: The piperidine nitrogen is basic, and its pKa can be influenced by neighboring substituents. This property is relevant for interactions with biological targets and for the molecule's pharmacokinetic behavior [ [] ].
Neurological Disorders: Compounds containing this moiety show promise as potential therapeutics for neurological disorders by targeting the dopamine transporter (DAT), potentially addressing conditions such as Parkinson's disease and ADHD [ [], [], [], [] ].
Cancer Research: Inhibition of SCD1, an enzyme involved in fatty acid metabolism, emerges as a potential strategy for cancer treatment, and 4-(2-Chlorophenoxy)piperidine derivatives exhibit activity against this target [ [] ].
Bone Diseases: Compounds inhibiting osteoclast differentiation hold therapeutic potential for bone diseases characterized by excessive bone resorption, such as osteoporosis [ [] ].
Cardiovascular Research: Modulating TRPM4 channels, implicated in various cardiovascular processes, represents a potential therapeutic avenue, and 4-(2-Chlorophenoxy)piperidine derivatives display activity against these channels [ [] ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: